Cevadine hydrochloride

Descripción

The exact mass of the compound Cevadine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cevadine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cevadine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

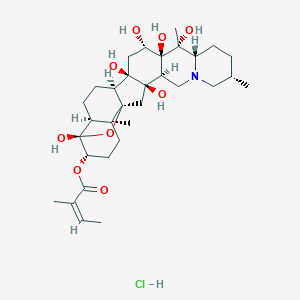

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSARLHXBMYVYSM-ZLVREPKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657581 | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17666-25-0 | |

| Record name | Cevadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017666250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEVADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK03249U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Effects of Cevadine Hydrochloride on Voltage-Gated Sodium Channels

Abstract

This technical guide provides a comprehensive analysis of the interaction between cevadine hydrochloride and voltage-gated sodium channels (VGSCs). It is intended for researchers, scientists, and professionals in drug development. This document delves into the molecular mechanisms of cevadine's action, its physiological consequences, and the established experimental methodologies for its study. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This guide aims to be an authoritative resource, consolidating current knowledge and providing practical insights for the scientific community.

Introduction to Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial transmembrane proteins that facilitate the rapid influx of sodium ions (Na+) across the cell membrane in response to changes in membrane potential.[1] This influx is the foundation of action potential initiation and propagation in excitable cells such as neurons and muscle fibers.[2] Structurally, VGSCs are composed of a large pore-forming α-subunit, which is associated with one or more auxiliary β-subunits.[3] The α-subunit forms the ion-conducting pore and the voltage-sensing domains, making it the primary target for a wide array of neurotoxins and therapeutic drugs.[2][3]

The gating mechanism of VGSCs is a highly regulated process involving transitions between resting, open, and inactivated states. Depolarization of the cell membrane triggers the outward movement of positively charged S4 segments within the voltage-sensing domains, leading to the opening of the channel pore.[4] This open state is transient, as the channel rapidly enters a non-conducting inactivated state, which is essential for the refractory period of the action potential.[2] The precise functioning of these channels is paramount for normal physiological processes, and their dysfunction is implicated in a variety of "channelopathies," including epilepsy, chronic pain, and cardiac arrhythmias.[3]

Cevadine Hydrochloride: A Potent Modulator of VGSCs

Cevadine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum species, commonly known as false hellebores.[5][6] Chemically, it is an ester alkaloid, and its hydrochloride salt is often used in research settings for its solubility.[7][8] Historically, Veratrum alkaloids have been used as insecticides and in traditional medicine, but their significant toxicity has limited their modern therapeutic applications.[5][9]

The primary pharmacological action of cevadine is the potent activation of voltage-gated sodium channels.[5] This action leads to a disruption of normal nerve and muscle function, which underlies both its toxic effects and its utility as a research tool.[5]

Table 1: Chemical and Physical Properties of Cevadine

| Property | Value | Source |

| Molecular Formula | C32H49NO9 | [8] |

| Molecular Weight | 591.7 g/mol | [8] |

| Melting Point | 213.5°C (Decomposition) | [8] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in alcohol | [8] |

Mechanism of Action: Persistent Activation of Sodium Channels

Cevadine exerts its effects by binding to VGSCs and profoundly altering their gating properties. The predominant effect is a prolongation of the open state of the channel, leading to a persistent influx of sodium ions.[5] This sustained depolarization disrupts the normal repolarization of the cell membrane, leading to uncontrolled firing of neurons and muscle cells.[9]

The interaction of cevadine with VGSCs is state-dependent, with a preferential binding to the open state of the channel.[10][11] This means that the modulatory effects of cevadine are more pronounced in actively firing cells. The binding of cevadine is thought to occur at an intracellular site on the sodium channel.[12] While the precise binding site is still under investigation, it is believed to overlap with that of other lipid-soluble toxins like veratridine and batrachotoxin.[2][13] Recent studies suggest that veratridine, a closely related compound, may have multiple binding locations within the channel pore, which could also be true for cevadine.[13]

The consequences of this persistent activation include:

-

Membrane Depolarization: The continuous influx of Na+ leads to a sustained depolarization of the cell membrane.[14]

-

Repetitive Firing: In neurons, this depolarization can lead to uncontrolled, repetitive firing of action potentials.

-

Increased Intracellular Sodium: The prolonged channel opening results in an accumulation of sodium ions inside the cell.[15]

-

Cellular Swelling: The increased intracellular sodium can lead to an osmotic influx of water and subsequent cell swelling.[15]

Physiological and Toxicological Effects

The persistent activation of VGSCs by cevadine leads to a range of physiological and toxicological effects, primarily affecting the nervous and cardiovascular systems.[6] Ingestion of plants containing Veratrum alkaloids can cause severe poisoning in humans and animals.[9][16]

Symptoms of Veratrum poisoning typically begin with gastrointestinal distress, including nausea and vomiting, followed by more severe cardiovascular and neurological effects.[9][17] These can include:

-

Hypotension and Bradycardia: Stimulation of the vagal nerve can lead to a reflex decrease in blood pressure and heart rate, a phenomenon known as the Bezold-Jarisch reflex.[17][18]

-

Cardiac Arrhythmias: Disruption of the cardiac action potential can lead to irregular heart rhythms.[6]

-

Muscle Weakness and Paralysis: Continuous depolarization of muscle cells can lead to fasciculations followed by paralysis.

-

Respiratory Depression: In severe cases, poisoning can lead to a shutdown of the respiratory centers in the brain.[18]

Due to its narrow therapeutic index and high toxicity, cevadine has no modern clinical applications.[17] However, its potent and specific action on VGSCs makes it an invaluable tool for researchers studying the structure, function, and pharmacology of these channels.

Experimental Protocols for Studying Cevadine's Effects

The gold standard for investigating the effects of compounds like cevadine on ion channels is the patch-clamp electrophysiology technique.[19][20] This method allows for the direct measurement of the ionic currents flowing through the channels of a single cell.[21]

Whole-Cell Voltage-Clamp Protocol

This protocol outlines the general steps for assessing the effect of cevadine on VGSCs in a cultured cell line expressing a specific sodium channel subtype.

Materials:

-

Cell Culture: A cell line (e.g., HEK293) stably expressing the desired VGSC subtype.

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[20]

-

Internal Solution: Containing (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4 CaCl2, adjusted to pH 7.3 with KOH.[20]

-

Cevadine Hydrochloride Stock Solution: 10 mM in DMSO, to be diluted to the final desired concentration in the external solution.

-

Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.[21]

Procedure:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Approach a cell with the micropipette while applying positive pressure.[22]

-

Upon contact with the cell, release the positive pressure to form a high-resistance seal (>1 GΩ).[21]

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[21]

-

-

Voltage-Clamp Recordings:

-

Clamp the cell membrane potential at a holding potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents in the absence of cevadine (baseline).

-

-

Cevadine Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of cevadine hydrochloride (e.g., 10 µM).

-

Allow several minutes for the drug to equilibrate.

-

-

Post-Cevadine Recordings:

-

Repeat the voltage-step protocol to record sodium currents in the presence of cevadine.

-

-

Data Analysis:

-

Measure the peak inward current and the persistent inward current at the end of the depolarizing pulse.

-

Construct current-voltage (I-V) relationships and compare the pre- and post-cevadine conditions.

-

Analyze changes in the voltage-dependence of activation and inactivation.

-

Table 2: Expected Effects of Cevadine on VGSC Parameters

| Parameter | Expected Change with Cevadine | Rationale |

| Peak Na+ Current | Decrease | The modified channels have a lower single-channel conductance.[11] |

| Persistent Na+ Current | Significant Increase | Cevadine prolongs the open state and inhibits inactivation.[2] |

| Voltage-Dependence of Activation | Hyperpolarizing Shift | The channel is more likely to open at more negative potentials.[2] |

| Voltage-Dependence of Inactivation | Hyperpolarizing Shift | The channel is more likely to inactivate from more negative potentials. |

| Rate of Inactivation | Slower | Cevadine stabilizes the open state of the channel.[10] |

Conclusion

Cevadine hydrochloride is a potent and specific activator of voltage-gated sodium channels. Its ability to prolong the open state of these channels makes it a valuable pharmacological tool for investigating the structure and function of VGSCs. While its high toxicity precludes its use as a therapeutic agent, the study of its mechanism of action continues to provide crucial insights into the fundamental principles of ion channel gating and modulation. The experimental protocols outlined in this guide provide a framework for researchers to reliably and accurately characterize the effects of cevadine and other novel compounds on this important class of ion channels.

References

-

Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - MDPI. [Link]

-

Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC - PubMed Central. [Link]

-

Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PubMed Central. [Link]

-

Veratrum Poisoning - Ovid. [Link]

-

The pharmacology of voltage-gated sodium channel activators - UQ eSpace - The University of Queensland. [Link]

-

Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - MDPI. [Link]

-

Veratridine Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel Na V 1.5 - MDPI. [Link]

-

Mutually exclusive action of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel - PubMed. [Link]

-

Cevadine | C32H49NO9 | CID 5380394 - PubChem - NIH. [Link]

-

Acute Veratrum Poisoning: A Case Report and Literature Review - Asploro Open Access Publications. [Link]

-

Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PubMed Central. [Link]

-

A Note on Sabadilla Alkaloids. Cevadine - ResearchGate. [Link]

-

Veratridine modifies open sodium channels - PubMed - NIH. [Link]

-

Cevadine-induced Changes of Membrane Potential and Sodium Transport of Muscle Membrane in a Chloride-Free Solution - PubMed. [Link]

-

Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed. [Link]

-

Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC - NIH. [Link]

-

(PDF) Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - ResearchGate. [Link]

-

#LabHacks: Tips for improving your electrophysiology… | Scientifica. [Link]

-

Veratrum Poisoning | Request PDF - ResearchGate. [Link]

-

Patch-clamp Electrophysiology for Synaptic Multiplicity Evaluation | Protocol Preview. [Link]

Sources

- 1. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cevadine | 62-59-9 [chemicalbook.com]

- 9. ovid.com [ovid.com]

- 10. mdpi.com [mdpi.com]

- 11. Veratridine modifies open sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutually exclusive action of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cevadine hydrochloride (17666-25-0) for sale [vulcanchem.com]

- 15. Cevadine-induced changes of membrane potential and sodium transport of muscle membrane in a chloride-free solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asploro.com [asploro.com]

- 19. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Patch Clamp Protocol [labome.com]

- 21. scientifica.uk.com [scientifica.uk.com]

- 22. m.youtube.com [m.youtube.com]

Origin and natural sources of Cevadine hydrochloride.

Technical Monograph: Cevadine Hydrochloride – Origins, Isolation, and Pharmacodynamics

Executive Summary

Cevadine hydrochloride is the acid salt of cevadine, a C-nor-D-homosteroidal alkaloid belonging to the ceveratrum class.[1] Historically isolated from "Veratrine" (a crude alkaloid mixture), it is a potent neurotoxin that functions as a voltage-gated sodium channel (NaV) activator.[1][2][3][4] Unlike simple pore blockers, cevadine binds to Neurotoxin Receptor Site 2, preventing channel inactivation and inducing persistent depolarization. While its therapeutic window is too narrow for modern clinical use as an antihypertensive, it remains a critical probe in neurophysiology for studying ion channel gating kinetics and excitability.

Botanical and Ecological Origins

Cevadine does not occur ubiquitously in the plant kingdom; it is restricted to specific genera within the family Melanthiaceae (formerly Liliaceae).

Primary Source: Schoenocaulon officinale[1][3][5][6][7][8]

-

Geography: Indigenous to Mexico, Central America, and Venezuela.[6][11]

-

Localization: The highest concentration of cevadine accumulates in the seeds (up to 2-4% total alkaloids).

-

Chemotaxonomy: In S. officinale, cevadine typically co-occurs with veratridine.[1][11] The ratio of cevadine to veratridine is a critical quality attribute of the raw material, often requiring chromatographic separation.

Secondary Source: Veratrum Species[1][2][3][5][7][13]

-

Species: Veratrum album (White Hellebore) and Veratrum viride (Green Hellebore).[1]

-

Localization: Rhizomes and roots.[12]

-

Distinction: These species produce a wider array of alkaloids (e.g., jervine, cyclopamine) alongside cevadine, making purification more complex compared to Schoenocaulon sources.[1]

Biosynthetic Architecture

Cevadine is a pseudoalkaloid , meaning its carbon skeleton is derived from steroidal pathways (terpenoids) rather than amino acids.[1][13] The nitrogen atom is introduced late in the pathway.

The C-nor-D-homo Rearrangement

The defining structural feature of cevadine is the C-nor-D-homo skeleton, where the C-ring is contracted to five carbons and the D-ring is expanded to six.[1]

-

Precursor: Cycloartenol

Cholesterol.[1] -

Nitrogen Insertion: Introduction of nitrogen (likely via transamination) to form the solanidine-type intermediate.

-

Rearrangement: A Wagner-Meerwein rearrangement contracts ring C and expands ring D.[1]

-

Hydroxylation & Hemiketal Formation: Extensive oxidation creates the "cevine" or "veracevine" alkamine core, featuring a characteristic hemiketal bridge between C4 and C9.[14]

-

Esterification: The final step involves the esterification of the C3-hydroxyl group of veracevine with (Z)-2-methylbut-2-enoic acid (Angelic acid) .[1]

Critical Note on Isomerism: Early literature often confused veracevine with cevine.[1] Research confirms that veracevine is the naturally occurring alkamine.[8] Treatment with strong base causes isomerization of veracevine to cevine (which is thermodynamically more stable but pharmacologically inactive). Therefore, extraction protocols must avoid harsh alkaline conditions to preserve the active veracevine core.

Extraction and Isolation Methodologies

To obtain high-purity Cevadine Hydrochloride, one must isolate the total alkaloid fraction ("Veratrine") and then fractionate it.[1] The following protocol emphasizes the preservation of the labile ester bond.

Protocol: Isolation from Schoenocaulon officinale Seeds

Step 1: Defatting (Lipid Removal) [1]

-

Rationale: Seeds are rich in oils that interfere with alkaloid extraction.

-

Method: Macerate crushed seeds in Petroleum Ether (40-60°C) for 24 hours. Discard the solvent (containing lipids). Retain the marc (solid residue).

Step 2: Alkaline Activation

-

Rationale: Alkaloids exist as salts in the plant. Mild base liberates the free base for organic solvent extraction.

-

Method: Moisten the defatted marc with dilute NH₄OH (Ammonium Hydroxide, pH ~9-10). Avoid strong bases like NaOH to prevent hydrolysis of the ester.

Step 3: Organic Extraction

-

Method: Extract the basified marc with Benzene or Chloroform.

-

Validation: Test the extract with Dragendorff’s reagent (Orange precipitate confirms alkaloids).

Step 4: Fractionation (Separation from Veratridine)

-

Method: Liquid-Liquid Partition or Chromatography.[1]

-

Chromatography: Use Neutral Alumina.[1] Elute with a gradient of Benzene:Ethanol. Cevadine typically elutes before veratridine due to slight polarity differences.

Step 5: Salt Formation (Hydrochloride) [1]

-

Method: Dissolve the pure Cevadine free base in dry diethyl ether. Add a stoichiometric amount of ethanolic HCl dropwise.

-

Crystallization: Cevadine HCl crystallizes as fine needles.[1]

-

Recrystallization: Use Ethanol/Ether mixture to remove traces of amorphous material.

Chemical Characterization

Researchers must verify the identity of the isolated compound using the following physicochemical markers.

| Property | Data | Notes |

| IUPAC Name | (3β,4α,16β)-4,9-Epoxycevane-3,4,12,14,16,17,20-heptol 3-((Z)-2-methylbut-2-enoate) hydrochloride | |

| Molecular Formula | C₃₂H₄₉NO₉[1][2][3][4][5][11][14][15][16][17] · HCl | |

| Molecular Weight | 591.74 (Base) + 36.46 (HCl) ≈ 628.20 g/mol | |

| Melting Point | 213–214.5 °C (Decomposes) | Distinct from Veratridine (~180°C) |

| Solubility | Soluble in Ethanol, Methanol.[1] | HCl salt improves water solubility compared to base. |

| Optical Rotation | ||

| Key Structural Feature | Angelic Acid Ester at C3 | Hydrolysis yields Veracevine (inactive) |

Pharmacological Mechanism of Action

Cevadine is defined by its interaction with the Voltage-Gated Sodium Channel (NaV) .[1][2] Unlike tetrodotoxin (which blocks the pore), cevadine is a gating modifier .

Interaction Site: Site 2

Cevadine binds to Neurotoxin Receptor Site 2, located on the transmembrane segments S6 of Domain I and IV of the channel alpha subunit. This site is intramembranous and accessible when the channel is in the open state.

Mechanism: Inhibition of Inactivation

-

Binding: Cevadine preferentially binds to the open state of the NaV channel.

-

Stabilization: Once bound, it stabilizes the open conformation.

-

Effect: It prevents the channel from transitioning to the "Inactivated" state (the ball-and-chain mechanism is impeded).

-

Result: The channel remains open for hundreds of milliseconds to seconds (vs. milliseconds normally), causing a massive influx of Na+. This leads to:

-

After-depolarization: A "tail current" that follows the action potential.

-

Repetitive Firing: A single stimulus triggers a train of action potentials.

-

References

-

Pelletier, P. J., & Caventou, J. B. (1819).[1][18] Recherches chimiques et physiologiques sur la nature des principes actifs de la Sabadille. Annales de Chimie et de Physique. [Historical Isolation Source]

-

Kupchan, S. M., et al. (1953).[1] The Veratrum Alkaloids.[19][5][6][7][8][9][10][20][12][13][14] XX. The Esters of Veracevine. Journal of the American Chemical Society. [Source: https://pubs.acs.org/doi/10.1021/ja01105a048][1]

-

Ujvary, I., & Casida, J. E. (1997).[1] Partial synthesis of 3-O-vanilloylveracevine, an insecticidal alkaloid from Schoenocaulon officinale. Phytochemistry. [Source: https://www.sciencedirect.com/science/article/abs/pii/S003194229600686X][1]

-

Wang, S. Y., & Wang, G. K. (2003).[1] Voltage-gated sodium channels as primary targets of diverse lipid-soluble neurotoxins. Cellular Signalling.[1] [Source: https://pubmed.ncbi.nlm.nih.gov/12401517/]

-

Catterall, W. A. (1980).[1] Neurotoxins that act on voltage-sensitive sodium channels in excitable membranes.[1] Annual Review of Pharmacology and Toxicology. [Source: https://www.annualreviews.org/doi/10.1146/annurev.pa.20.040180.000315][1]

-

Honerjäger, P. (1982).[1] Cardioactive substances that prolong the open state of sodium channels. Reviews of Physiology, Biochemistry and Pharmacology. [Source: https://link.springer.com/chapter/10.1007/978-3-642-68366-3_1][1]

Sources

- 1. Cevadine | C32H49NO9 | CID 5380394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medkoo.com [medkoo.com]

- 4. Actions of veratridine on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Schoenocaulon officinale - Wikipedia [en.wikipedia.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advancements in the synthesis of Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Electrophysiological comparison of insecticide and alkaloid agonists of Na channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 18. Cevadine hydrochloride (17666-25-0) for sale [vulcanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

Technical Guide: Chemical Structure, Properties, and Pharmacodynamics of Cevadine Hydrochloride

[1]

Part 1: Executive Summary

Cevadine hydrochloride (Cevadine HCl) is the hydrochloride salt of cevadine, a potent ceveratrum alkaloid derived primarily from the seeds of Schoenocaulon officinale (Sabadilla). Historically utilized as an insecticide and a hypotensive agent, its current primary utility lies in neuropharmacological research. It serves as a high-affinity probe for Voltage-Gated Sodium Channels (VGSCs), specifically targeting neurotoxin receptor Site 2.[1]

This guide provides a rigorous analysis of the compound's chemical architecture, physicochemical stability, and its specific modulation of ion channel gating kinetics. It establishes protocols for safe handling, solubilization, and analytical identification using LC-MS/MS.

Part 2: Chemical Architecture and Physicochemical Properties

Structural Analysis

Cevadine belongs to the C-nor-D-homosteroid class of alkaloids.[1] Its core structure is a hexacyclic backbone (cevanine) characterized by a high degree of oxygenation and stereochemical complexity.

-

Core Backbone: The cevanine skeleton features a rearranged steroidal system where ring C is contracted (five-membered) and ring D is expanded (six-membered).[1]

-

Hemiketal Linkage: A critical pharmacophore is the hemiketal ether bridge between C4 and C9.

-

Ester Functionality: The biological activity is strictly dependent on the esterification at the C3 position with (Z)-2-methylbut-2-enoic acid (angelic acid).[1] Hydrolysis of this ester to the free alcohol (cevine) results in a significant loss of neurotoxicity.

-

Salt Formation: The hydrochloride salt is formed via protonation of the tertiary nitrogen in the piperidine-like F-ring, significantly altering the solubility profile compared to the free base.

Physicochemical Data Table[1]

| Property | Cevadine (Free Base) | Cevadine Hydrochloride |

| CAS Number | 62-59-9 | 17666-25-0 |

| Molecular Formula | C₃₂H₄₉NO₉ | C₃₂H₄₉NO₉[1] · HCl |

| Molecular Weight | 591.74 g/mol | 628.20 g/mol |

| Appearance | White crystalline powder or needles | White to off-white crystalline solid |

| Melting Point | 213–214.5°C (dec) | ~245–250°C (dec) |

| Solubility (Water) | Slightly soluble (<0.1 mg/mL) | Soluble (approx. 10–20 mg/mL)* |

| Solubility (Organic) | Soluble in EtOH, Chloroform | Soluble in MeOH, DMSO |

| pKa | 8.9 (Tertiary amine) | N/A (Salt form) |

| Optical Rotation | [α]D²⁰ +12.8° (EtOH) | [α]D²⁰ +10° to +15° (approx) |

*Note: While the HCl salt improves aqueous solubility, solutions in neutral buffers may precipitate the free base if pH > pKa. Acidified buffers or DMSO stocks are recommended for stability.

Part 3: Mechanism of Action (Pharmacodynamics)

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Cevadine acts as a "gating modifier" rather than a pore blocker.[1] It binds reversibly to Neurotoxin Receptor Site 2 , located on the transmembrane segments of the α-subunit (specifically involving segments S6 of domains I and IV).

Physiological Consequence:

-

Slowed Inactivation: The primary effect is the inhibition of the fast inactivation gate. Once the channel opens, Cevadine prevents it from closing (inactivating) rapidly.

-

Tail Currents: This results in prolonged "tail currents" upon repolarization.

-

Repetitive Firing: The membrane remains depolarized for longer durations, lowering the threshold for subsequent action potentials and causing repetitive, high-frequency firing (after-discharges) in response to a single stimulus.[1]

Signaling Pathway Visualization[1]

Figure 1: Pharmacodynamic mechanism of Cevadine at the Voltage-Gated Sodium Channel.

Part 4: Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for in vitro electrophysiology.

Reagents:

-

Cevadine HCl (Solid)[1]

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%[1]

-

Phosphate Buffered Saline (PBS), pH 7.4[1]

Protocol:

-

Weighing: Accurately weigh 6.28 mg of Cevadine HCl.

-

Primary Solubilization: Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until completely clear. This yields a 10 mM stock.

-

Note: Avoid using water for the primary stock to prevent potential hydrolysis of the ester group over long-term storage.

-

-

Aliquoting: Aliquot into light-protective (amber) microtubes (50 µL each) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C. Stable for 6 months.

-

Working Solution: Dilute the DMSO stock into the perfusion buffer (e.g., Tyrode’s solution) immediately before use. Keep final DMSO concentration <0.1% to avoid solvent artifacts.

Analytical Identification: LC-MS/MS Workflow

Objective: Quantitation of Cevadine in biological matrices (e.g., plasma or cell lysate).

Instrument Parameters:

-

System: HPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 5 minutes.

MS/MS Transitions (ESI+):

-

Precursor Ion: m/z 592.4 [M+H]⁺[1]

-

Quantifier Ion: m/z 574.4 (Loss of H₂O) or m/z 492.3 (Loss of angeloyl group).

-

Qualifier Ion: m/z 112.1 (Characteristic alkaloid fragment).[1]

Figure 2: Workflow for the extraction and mass spectrometric quantification of Cevadine.[1]

Part 5: Toxicology and Safety (E-E-A-T)[1]

Toxicity Profile

Cevadine is classified as highly toxic . It has a narrow therapeutic index and is not approved for clinical therapeutic use in modern medicine.

-

LD50 (Mouse, i.v.): ~0.3–0.5 mg/kg (estimated based on veratridine analogs).[1]

-

Symptoms: Nausea, vomiting (Veratrum alkaloids are powerful emetics), bradycardia followed by tachycardia, hypotension, and cardiac arrhythmias.[1]

Handling Precautions

-

Engineering Controls: Always handle the powder in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] A particulate respirator (N95/P100) is required if weighing open powder outside a hood.

-

Decontamination: Spills should be treated with 10% bleach (sodium hypochlorite) to degrade the organic structure, followed by an ethanol wipe.

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5380394, Cevadine. PubChem.[3] Retrieved from [Link][1]

-

Catterall, W. A. (2014).[1][4] Structure and function of voltage-gated sodium channels at atomic resolution. Experimental Physiology. Retrieved from [Link]

-

Gaillard, Y., & Pepin, G. (2001).[1] LC-EI-MS determination of veratridine and cevadine in two fatal cases of Veratrum album poisoning. Journal of Analytical Toxicology. Retrieved from [Link]

Technical Guide: Neurotoxic Mechanisms and Assessment of Cevadine Hydrochloride

Executive Summary

Cevadine hydrochloride (C32H49NO9[1]·HCl) is the salt form of Cevadine, a potent steroidal alkaloid derived from Schoenocaulon officinale (Sabadilla) and Veratrum species. It functions as a high-affinity neurotoxin targeting Voltage-Gated Sodium Channels (VGSCs).[2] Unlike simple channel blockers (e.g., Tetrodotoxin), Cevadine is a Site 2 neurotoxin (allosteric modulator) that prevents channel inactivation, leading to persistent sodium influx, massive membrane depolarization, and downstream excitotoxicity.

This guide details the molecular mechanisms of Cevadine neurotoxicity, providing validated experimental protocols for assessing its effects on neuronal excitability and viability. It is designed for researchers investigating ion channel pharmacology and neurotoxicology.[2]

Molecular Mechanism of Action

The neurotoxicity of Cevadine is driven by its specific interaction with the

Site 2 Binding and Gating Modification

Cevadine binds to Neurotoxin Receptor Site 2 , located within the transmembrane segments of domains I and IV of the sodium channel

-

Primary Effect: Upon binding, Cevadine stabilizes the channel in its open conformation .

-

Inactivation Inhibition: It drastically slows or completely abolishes the fast inactivation mechanism that normally closes the channel milliseconds after depolarization.

-

Voltage Shift: It causes a hyperpolarizing shift in the voltage dependence of activation (approx. -100 mV shift), allowing channels to open at resting membrane potentials .

The Neurotoxic Cascade

The inability of NaV channels to close results in a "persistent sodium current" (

-

Sustained Depolarization: The membrane potential remains elevated (depolarized).

-

Reverse Na+/Ca2+ Exchange: High intracellular

forces the Sodium-Calcium Exchanger (NCX) to operate in reverse mode, pumping -

VGCC Activation: Sustained depolarization opens Voltage-Gated Calcium Channels (VGCCs), further increasing intracellular calcium.[3]

-

Excitotoxicity: Calcium overload activates proteases (calpains), lipases, and generates Reactive Oxygen Species (ROS), leading to necrotic or apoptotic cell death .

Mechanistic Pathway Visualization

Figure 1: The molecular pathway of Cevadine-induced neurotoxicity, highlighting the blockade of channel inactivation.

Experimental Protocols for Assessment

To rigorously assess Cevadine hydrochloride neurotoxicity, researchers must utilize assays that capture both the electrophysiological trigger and the metabolic consequence.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the persistent sodium current , the hallmark of Cevadine activity.

Reagents:

-

Extracellular Solution: 140 mM NaCl, 3 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Intracellular (Pipette) Solution: 140 mM CsF (to block K+ currents), 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

-

Cevadine HCl Stock: 10 mM in DMSO (Dilute to 10-50 µM working concentration).

Workflow:

-

Preparation: Culture Hippocampal neurons or NaV-transfected HEK293 cells on glass coverslips.

-

Giga-seal Formation: Achieve a seal >1 GΩ and break-in to whole-cell configuration.

-

Voltage Protocol:

-

Observation: Look for the "tail current" upon repolarization.[4][5] Normal channels close immediately; Cevadine-modified channels remain open, showing a slowly decaying inward current .

Protocol B: Ratiometric Calcium Imaging (Fura-2)

This protocol validates the downstream excitotoxic effect by quantifying intracellular calcium (

Workflow:

-

Loading: Incubate neurons with 5 µM Fura-2 AM for 30 mins at 37°C.

-

Baseline: Perfuse with Tyrode’s solution and measure fluorescence ratio (340/380 nm excitation).

-

Induction: Switch perfusion to Tyrode’s + Cevadine HCl (10-30 µM) .

-

Data Capture: Record for 10 minutes.

-

Validation: At the end of the experiment, add TTX (1 µM). If the

rise is NaV-dependent, TTX should attenuate the signal.

Experimental Workflow Visualization

Figure 2: Integrated workflow for validating Cevadine-induced neurotoxicity via electrophysiological and optical methods.

Data Analysis & Interpretation

When analyzing data from Cevadine experiments, specific signatures confirm the validity of the toxin's effect.

| Parameter | Control Signal | Cevadine HCl Treated Signal | Interpretation |

| Peak Na+ Current | Transient (1-2 ms) | Slightly reduced peak | Toxin may reduce peak conductance slightly. |

| Late Na+ Current | ~0 pA (at 10ms) | High Amplitude | Hallmark of inactivation failure. |

| Tail Current | None (Fast decay) | Slow/Hooked Decay | Channel remains open after repolarization. |

| Resting Potential | -60 to -70 mV | Depolarized (-40 to -20 mV) | Due to persistent Na+ window current. |

| Intracellular Ca2+ | Stable Baseline | Sustained Plateau | Indicates failure of Ca2+ extrusion mechanisms. |

Critical Note on Causality: If the addition of Tetrodotoxin (TTX) does not reverse the depolarization or calcium influx, the observed toxicity is likely an artifact or off-target effect, not mediated by VGSCs .

Safety & Handling

Cevadine is an extremely potent neurotoxin.[6]

-

LD50: Approximately 3.5 mg/kg (i.p.[7] mouse).

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

-

Deactivation: Contaminated surfaces should be treated with a 10% bleach solution to degrade the alkaloid structure before disposal.

References

-

Frontiers in Pharmacology. (2022). Structural Advances in Voltage-Gated Sodium Channels. Retrieved from [Link]

-

National Institutes of Health (PMC). (2009). Actions of veratridine on tetrodotoxin-sensitive voltage-gated Na+ currents. Retrieved from [Link]

-

PubMed. (2001). Mutually exclusive action of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel. Retrieved from [Link]

Sources

Technical Guide: Solubilization and Stability of Cevadine Hydrochloride

This technical guide details the solubilization, handling, and stability of Cevadine Hydrochloride , a potent veratrum alkaloid derivative. It addresses the specific physicochemical requirements for preparing stable stock solutions in DMSO and Ethanol, distinguishing clearly between the salt and free base forms to prevent experimental error.

Executive Summary

Cevadine (CAS: 62-59-9) and its hydrochloride salt (Cevadine HCl , CAS: 17666-25-0) are steroidal alkaloids acting as voltage-gated sodium channel activators.[1] While often used interchangeably in colloquial lab discussion, their solubility profiles differ critically.

-

Cevadine (Free Base): Lipophilic.[1] Soluble in alcohols and chloroform; poorly soluble in water.

-

Cevadine HCl: Amphiphilic. High solubility in polar organic solvents (DMSO, Ethanol) and improved aqueous solubility compared to the free base.

Core Recommendation: For maximum stability and reproducibility in biological assays, prepare stock solutions in anhydrous DMSO or Ethanol . Use aqueous buffers only for the final working dilution immediately prior to use to prevent hydrolytic degradation.

Physicochemical Profile & Solubility Data

| Property | Data | Notes |

| Compound Name | Cevadine Hydrochloride | Distinct from Veratridine |

| CAS Number | 17666-25-0 | Free Base CAS: 62-59-9 |

| Molecular Weight | ~628.2 g/mol | Free Base MW: 591.7 g/mol |

| Primary Stock Solvent | DMSO (Dimethyl Sulfoxide) | Recommended. Chemically inert; prevents hydrolysis during storage.[1][2] |

| Secondary Stock Solvent | Ethanol (≥99.5%) | Good alternative; prone to evaporation if not sealed tightly.[1] |

| Aqueous Solubility | Soluble (as HCl salt) | Warning:[1] Ester linkages are susceptible to hydrolysis in water over time. |

Quantitative Solubility Limits

Note: Values are derived from validated protocols for structural congeners (e.g., Veratridine) and standard alkaloid salt behaviors.

| Solvent | Solubility Limit | Stability (at -20°C) | Application |

| DMSO | ≥ 50 mg/mL | > 6 Months | Primary Stock. Ideal for -20°C storage.[1] |

| Ethanol | ≥ 30 mg/mL | > 1 Month | Secondary Stock. Use for evaporation-sensitive assays.[1] |

| Water / PBS | ~10 mg/mL (Salt form) | < 24 Hours | Working Solution Only. Prepare fresh daily.[1] |

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

-

Cevadine HCl powder (Store desiccated at -20°C).[1]

-

Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).

-

Amber glass vials (Borosilicate) with PTFE-lined caps.[1]

Procedure:

-

Equilibration: Allow the Cevadine HCl vial to warm to room temperature before opening to prevent moisture condensation (hygroscopic).

-

Calculation:

-

Target Concentration: 10 mM.

-

Formula:

[1] -

Example: To make 1 mL of 10 mM stock, weigh 6.28 mg of Cevadine HCl.

-

-

Solubilization: Add 1 mL of anhydrous DMSO to the powder.

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 1-2 minutes.

-

Checkpoint: Solution must be optically clear and colorless.

-

-

Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute stock for biological assay (e.g., Patch Clamp, Cell Culture).

Critical Constraint: The final DMSO concentration in the assay should typically remain < 0.1% (v/v) to avoid solvent toxicity.

Procedure:

-

Thaw: Thaw one aliquot of DMSO stock at room temperature.

-

Dilution: Rapidly inject the required volume of DMSO stock into the vortexing aqueous buffer (e.g., PBS, Tyrode’s solution).

-

Technique: Do not add buffer to the DMSO stock; always add stock to the buffer to prevent transient precipitation.

-

-

Usage Window: Use within 4-6 hours . Discard unused aqueous portion.

Stability & Degradation Mechanisms

Cevadine contains ester linkages (tigloyl/angeloyl groups) that are susceptible to hydrolysis , particularly in basic or aqueous environments.

-

pH Sensitivity: Stable at pH 4.0–6.0. Rapid degradation occurs at pH > 8.0.

-

Temperature: Thermal degradation accelerates in solution. Keep working solutions on ice.

-

Light: While not intensely photo-labile, storage in amber vials is standard Good Laboratory Practice (GLP) for alkaloids.[1]

Visualization of Workflows

Diagram 1: Solubilization Workflow

This flowchart illustrates the critical decision path for handling the salt vs. free base forms.

Caption: Decision matrix for solubilizing Cevadine forms. Note the acidification step required for the Free Base.

Diagram 2: Dilution & Toxicity Logic

This diagram ensures the final solvent concentration remains below toxic thresholds for biological systems.

Caption: Serial dilution strategy to minimize DMSO shock and precipitation probability.

References

-

PubChem. (n.d.).[3][4] Cevadine hydrochloride (Compound CID 16220094).[1] National Library of Medicine. Retrieved from [Link][1]

-

McKinney, L. C., et al. (1986). Purification, solubility and pKa of veratridine. Analytical Biochemistry, 153(1), 33-38.[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability of Cevadine Hydrochloride Under Diverse Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Cevadine hydrochloride, a prominent steroidal alkaloid from the Veratrum species, holds significant interest for its pharmacological and insecticidal properties.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability under various environmental conditions is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle. This technical guide provides a comprehensive framework for evaluating the stability of cevadine hydrochloride. It delves into the rationale behind stability-indicating method development, proposes detailed protocols for forced degradation and long-term stability studies, and explores potential degradation pathways based on the molecule's chemical structure. This document is intended to be a practical resource for researchers and drug development professionals engaged in the characterization and formulation of cevadine hydrochloride.

Introduction to Cevadine Hydrochloride: A Molecule of Complexity and Potential

Cevadine is a naturally occurring alkaloid with a complex steroidal architecture.[1] The hydrochloride salt of cevadine (C₃₂H₅₀ClNO₉) is often utilized to enhance its solubility and handling properties.[2] A foundational understanding of its physicochemical characteristics is crucial for designing robust stability studies.

Table 1: Physicochemical Properties of Cevadine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₀ClNO₉ | [2] |

| Molecular Weight | 628.2 g/mol | [2] |

| Appearance | White or greyish-white powder | [3] |

| Solubility | Soluble in alcohol and ether; does not mix well with water. | [3] |

The intricate structure of cevadine hydrochloride, featuring multiple hydroxyl groups and an ester functional group, presents several potential sites for chemical degradation. Therefore, a systematic investigation into its stability is not merely a regulatory requirement but a scientific necessity to ensure product integrity.

The Cornerstone of Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to rapidly identify potential degradation products and pathways.[4] This information is critical for developing and validating a stability-indicating analytical method—a method capable of accurately quantifying the active ingredient in the presence of its degradants.[5]

Rationale for Stress Conditions

The selection of stress conditions is guided by the chemical structure of cevadine hydrochloride and the recommendations of the International Council for Harmonisation (ICH) guidelines.[4] The primary degradation pathways to investigate for cevadine hydrochloride are hydrolysis, oxidation, and photolysis. Thermal degradation is also a key consideration.

Caption: Rationale for Forced Degradation Stress Conditions.

Experimental Protocol: A Step-by-Step Guide to Forced Degradation

The following protocol outlines a systematic approach to the forced degradation of cevadine hydrochloride.

Objective: To generate potential degradation products of cevadine hydrochloride under various stress conditions.

Materials:

-

Cevadine hydrochloride reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve cevadine hydrochloride in methanol to prepare a stock solution of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

Repeat the experiment with 1 M HCl if no significant degradation is observed.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 24 hours.

-

At the same time intervals as the acidic hydrolysis, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

Repeat the experiment with 1 M NaOH if necessary.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw and dilute aliquots at the specified time intervals for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid cevadine hydrochloride in a calibrated oven at 70°C for 48 hours.

-

At selected time points, withdraw samples, dissolve in methanol, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of cevadine hydrochloride (1 mg/mL in methanol) and a sample of the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, analyze the samples. Sabadilla alkaloids, including cevadine, have been reported to be unstable in the presence of light.[6]

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Developing a Stability-Indicating Analytical Method

A robust stability-indicating method is crucial for accurately assessing the stability of cevadine hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose due to its high sensitivity and resolving power.[7]

Hypothesized Degradation Pathways of Cevadine Hydrochloride

Based on the functional groups present in the cevadine molecule, several degradation pathways can be postulated.

-

Hydrolysis: The ester linkage is a primary site for hydrolysis, which can be catalyzed by both acid and base. This would lead to the formation of the corresponding carboxylic acid and the polycyclic alcohol, veracevine.[8]

-

Oxidation: The numerous hydroxyl groups on the steroidal backbone are susceptible to oxidation, potentially forming ketones or aldehydes.

-

Isomerization: Under certain conditions, such as treatment with a strong base, cevadine can undergo isomerization.[8]

Caption: Hypothesized Degradation Pathways of Cevadine.

Proposed HPLC Method Parameters

A reverse-phase HPLC method would be suitable for separating the relatively non-polar cevadine from its potentially more polar degradation products.

Table 2: Proposed HPLC Method Parameters for Cevadine Hydrochloride Stability Testing

| Parameter | Proposed Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to ~3.5) in a gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV-Vis spectral analysis of cevadine hydrochloride (a starting point could be around 230 nm). |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies can be initiated to determine the shelf-life and recommended storage conditions for cevadine hydrochloride. These studies are conducted according to ICH Q1A(R2) guidelines.[9]

Study Design

Table 3: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9]

-

Accelerated: 0, 3, and 6 months.[9]

Data Evaluation and Interpretation

The stability data should be evaluated to determine if any significant changes occur over time. A significant change is typically defined as a 5% change in assay from its initial value, or failure to meet the acceptance criteria for any other attribute. The data from accelerated studies can be used to predict the shelf-life at the long-term storage condition.

Conclusion: A Pathway to Ensuring Product Quality

This technical guide provides a comprehensive roadmap for investigating the stability of cevadine hydrochloride. By implementing a systematic approach that includes forced degradation studies, the development of a validated stability-indicating method, and long-term stability testing, researchers and drug development professionals can gain a thorough understanding of the degradation behavior of this complex molecule. This knowledge is fundamental to the development of stable formulations and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the quality, safety, and efficacy of cevadine hydrochloride-containing products.

References

- Souza, J., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Journal of the Chilean Chemical Society.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Grobosch, T., et al. (2008). A toxic self-made beverage: Analytics of alkaloids from Veratrum album by LC-MS/MS. GTFCh Symposium.

- Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America.

- Souza, J., et al. (2013). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research.

- Anwar, M., et al. (2012). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology.

- Gasparetto, J. C., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Journal of the Chilean Chemical Society.

- Gasparetto, J. C., et al. (2011). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Research Journal of Pharmacy and Technology.

- Riaz, A., et al. (2021).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- Rozsa, Z., et al. (1982).

- Cole, B. J., et al. (2021). Veratrum californicum: An Underexplored Source for Bioactive Steroidal Alkaloids. Molecules.

- Valdivia-Cea, W., et al. (2023). Comprehensive Morpho-Functional Profiling of Peruvian Andean Capsicum pubescens Germplasm Reveals Promising Accessions with High Agronomic and Nutraceutical Value. Plants.

- Anwar, M., et al. (2012). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology.

-

National Center for Biotechnology Information. (n.d.). Cevadine hydrochloride. PubChem. Retrieved from [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- Tian, F., et al. (2019). Recent advancements in the synthesis of Veratrum alkaloids. Beilstein Journal of Organic Chemistry.

- Nikolic, N., et al. (2004). Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction. Journal of Agricultural and Food Chemistry.

- Vlase, L., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.

- Grobosch, T., et al. (2022). Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS. Phytochemical Analysis.

-

Study.com. (n.d.). Video: Alkaloid Isolation & Purification. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2015). Sabadilla Alkaloids Problem Formulation.

- Cao, H., et al. (2024).

- Patel, P., et al. (2015). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

- Kamboj, A., & Saluja, A. K. (2011). Steroidal Alkaloids From the Apocynaceae Family: Their Isolation and Biological Activity. Pharmacognosy Reviews.

- Romero-González, R., et al. (2022). Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions. Foods.

- Pharmacognosy. (2012). Steroidal Alkaloids.

- Gaillard, Y., & Pepin, G. (1999). LC-EI-MS determination of veratridine and cevadine in two fatal cases of Veratrum album poisoning. Journal of Analytical Toxicology.

- Wang, Y., et al. (2022). Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach. Molecules.

- Cao, H., et al. (2024).

- Wikipedia. (n.d.). Steroidal alkaloid.

- Schmid, M., et al. (2022). Oxidation during Fresh Plant Processing: A Race against Time. Plants.

- Maurya, M. R., & Saini, A. K. (2007). Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes. Inorganica Chimica Acta.

- Ringel, S. J. (2006). A Note on Sabadilla Alkaloids. Cevadine.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Cevadine | C32H49NO9 | CID 5380394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mospbs.com [mospbs.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Alkaloid Isolation & Purification - Video | Study.com [study.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Probing the Kinetics of Sodium Channel Inactivation: An Application & Protocol Guide to Cevadine Hydrochloride

This guide provides a comprehensive technical overview and detailed protocols for utilizing cevadine hydrochloride as a pharmacological tool to investigate the kinetics of voltage-gated sodium channel (VGSC) inactivation. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of electrophysiological principles. Here, we move beyond a simple recitation of steps to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach to your research.

Scientific Rationale: Why Cevadine Hydrochloride?

Voltage-gated sodium channels are fundamental to the generation and propagation of action potentials in excitable cells. Their function is tightly regulated by a series of conformational state changes, including activation (opening), deactivation (closing), and inactivation. Inactivation is a critical process that terminates the inward sodium current, thereby shaping the action potential waveform and controlling the refractory period. It exists in at least two distinct forms: a rapid, transient "fast inactivation" and a more prolonged "slow inactivation".[1][2] Subtle dysfunctions in these inactivation processes can lead to severe channelopathies such as epilepsy, cardiac arrhythmias, and chronic pain.[1][2]

Cevadine, a veratrum alkaloid, is a potent neurotoxin that acts as a VGSC agonist.[3] It binds to neurotoxin receptor site 2 on the alpha subunit of the channel, a site also targeted by other activators like batrachotoxin and veratridine.[4] The primary mechanism of cevadine is to cause persistent activation of the sodium channel by shifting the voltage-dependence of activation to more hyperpolarized potentials and inhibiting the inactivation process.[4] This leads to a sustained influx of sodium ions and membrane depolarization.

The utility of cevadine in studying inactivation kinetics stems from its distinct effects:

-

State-Dependent Binding: Cevadine preferentially binds to the open state of the channel.[4] This "use-dependent" characteristic means its effect is enhanced with repeated channel openings, a property that can be exploited experimentally to selectively modify a population of channels.[4]

-

Inhibition of Inactivation: By locking the channel in a persistently open or "modified" state, cevadine effectively removes or dramatically slows the inactivation process for the channels it has bound. This allows for the isolation and study of the remaining, unmodified channel populations and provides a unique window into the transitions between open and inactivated states.

By comparing the kinetics of the total sodium current in the absence and presence of cevadine, researchers can deconstruct the contributions of different channel states and gain deeper insights into the molecular determinants of inactivation.

Core Concepts: Sodium Channel Gating & Cevadine's Influence

To effectively use cevadine, one must understand the fundamental gating transitions of a typical VGSC and how cevadine alters this landscape.

Caption: VGSC gating states and the influence of Cevadine.

Experimental Design & Preparation

This section outlines the critical preparatory steps for a successful electrophysiology experiment using cevadine hydrochloride.

Cell Culture & Expression Systems

The choice of expression system is critical and depends on the specific VGSC isoform of interest (e.g., NaV1.5 for cardiac studies, NaV1.7 for pain research).[5]

-

Heterologous Expression Systems: HEK293 or CHO cells are commonly used as they have low endogenous ion channel expression. They can be transiently or stably transfected with the gene for the specific NaV alpha and auxiliary beta subunits under investigation.

-

Primary Cell Cultures: Dissociated neurons (e.g., from dorsal root ganglia) or cardiomyocytes provide a more physiologically relevant context but come with the complexity of multiple endogenous channel types.[6][7]

Reagents & Solutions

Accuracy in solution preparation is paramount for reproducible results. All solutions should be prepared with high-purity water and filtered (0.22 µm) before use.

| Solution Type | Component | Concentration (mM) | Purpose |

| External Solution | NaCl | 140 | Primary charge carrier (Na+) |

| KCl | 4 | Sets resting membrane potential | |

| CaCl₂ | 2 | Divalent cation for channel function | |

| MgCl₂ | 1 | Divalent cation for channel function | |

| HEPES | 10 | pH buffer | |

| Glucose | 10 | Cell viability | |

| Internal Solution | CsF | 135 | Blocks K+ channels, F- stabilizes inactivation |

| NaCl | 10 | Sets Na+ reversal potential | |

| EGTA | 5 | Chelates intracellular Ca2+ | |

| HEPES | 10 | pH buffer |

Causality Note: Cesium Fluoride (CsF) is used in the internal solution to block outward potassium currents, which can contaminate the small inward sodium currents. The fluoride ion also helps to stabilize the inactivated state of the sodium channel, making its study more consistent.

Stock Solution of Cevadine Hydrochloride

Cevadine hydrochloride is typically prepared as a concentrated stock solution in a suitable solvent like DMSO or ethanol.

-

Preparation: Prepare a 10 mM stock solution of Cevadine Hydrochloride (CAS No. 62-59-9) in 100% DMSO.

-

Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

Working Dilution: On the day of the experiment, dilute the stock solution into the external recording solution to the final desired concentration (typically in the 1-100 µM range). The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.

Protocols: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp configuration is the gold standard for studying VGSC kinetics as it allows for precise control of the membrane voltage and measurement of the resulting ionic currents.[8][9]

Experimental Workflow

Caption: High-level experimental workflow for a patch-clamp experiment.

Protocol 1: Assessing Steady-State Inactivation

This protocol determines the voltage at which half of the channels are in an inactivated state (V₁/₂ of inactivation). Comparing this value before and after cevadine application reveals the drug's effect on the channel's voltage sensitivity of inactivation.

Step-by-Step Methodology:

-

Establish Whole-Cell Configuration: Obtain a stable gigaohm seal and achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 3-5 minutes.

-

Set Holding Potential: Clamp the cell at a hyperpolarized holding potential of -120 mV to ensure all channels are in the resting, closed state.[10]

-

Apply Voltage Protocol:

-

Deliver a series of 100 ms conditioning pre-pulses, ranging from -140 mV to +45 mV in 5 mV increments.

-

Immediately following each pre-pulse, apply a constant depolarizing test pulse to -10 mV for 50 ms.[10]

-

-

Record Baseline: Record the peak inward sodium current elicited by the -10 mV test pulse for each pre-pulse potential. This constitutes the baseline inactivation curve data.

-

Apply Cevadine: Perfuse the external solution containing the desired concentration of cevadine.

-

Induce Use-Dependency: To facilitate cevadine binding, apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV for 10 ms each at a frequency of 10 Hz). This repeatedly opens the channels, enhancing the drug's effect.

-

Record Post-Cevadine: Repeat the steady-state inactivation voltage protocol (Step 3) in the continued presence of cevadine.

Data Analysis:

-

Normalize the peak current from each test pulse to the maximum current recorded in the series.

-

Plot the normalized current as a function of the conditioning pre-pulse voltage.

-

Fit the resulting data to a Boltzmann function to determine the V₁/₂ of inactivation and the slope factor (k).[10]

I/I_max = 1 / (1 + exp((V - V₁/₂)/k))

| Parameter | Typical Control Value | Expected Change with Cevadine | Interpretation |

| V₁/₂ of Inactivation | -85 mV | Shift to more negative potentials | Cevadine-modified channels contribute to a hyperpolarizing shift, indicating stabilization of an open/inactivated state. |

| Slope Factor (k) | 5-7 mV | May increase | A shallower slope suggests a less voltage-dependent inactivation process for the mixed population of channels. |

Protocol 2: Kinetics of Recovery from Inactivation

This protocol measures the time it takes for channels to recover from the inactivated state back to the resting state, ready to be opened again. Cevadine is expected to prolong this recovery.

Step-by-Step Methodology:

-

Establish Whole-Cell & Holding Potential: As in Protocol 1.

-

Apply Voltage Protocol:

-

Deliver a depolarizing pulse (P1) to 0 mV for 50 ms to inactivate the entire channel population.

-

Follow with a variable recovery interval at -120 mV, with durations ranging from 1 ms to 500 ms.

-

Apply a second test pulse (P2) to 0 mV for 20 ms to measure the fraction of channels that have recovered.

-

-

Record Baseline & Post-Cevadine: Perform the protocol before and after applying cevadine (including the use-dependent conditioning train).

Data Analysis:

-

For each trace, normalize the peak current from P2 to the peak current from P1.

-

Plot the normalized current as a function of the recovery interval duration.

-

Fit the data to a single or double exponential function to derive the time constant(s) of recovery (τ).

Trustworthiness & Self-Validation

A key component of a trustworthy protocol is the inclusion of internal controls and validation steps.

-

Positive Control: Before applying cevadine, ensure a stable, robust sodium current is present. The characteristics of this current (e.g., V₁/₂ of activation and inactivation) should align with published values for the specific channel isoform being studied.

-

Washout: Where possible, perform a washout step by perfusing with a drug-free external solution. A partial or full reversal of the cevadine effect demonstrates the specificity of the drug-channel interaction.

-

Time-Matched Control: For long experiments, it is crucial to perform time-matched vehicle controls (e.g., with 0.1% DMSO) to ensure that any observed changes are due to the drug and not to the "rundown" or natural degradation of the current over time.

By integrating these principles and protocols, researchers can confidently leverage cevadine hydrochloride to dissect the complex and critical process of sodium channel inactivation, paving the way for new insights into physiology and pathophysiology.

References

- A Comparative Analysis of Cevadine and Aconitine: Mechanisms of Action on Voltage-G

- Voltage protocols and kinetic analysis. Wiley Online Library.

- Cevadine | Sodium Channel Agonist. MedchemExpress.com.

- Electrophysiological Comparison of Insecticide and Alkaloid Agonists of Na Channels. Semantic Scholar.

- Mutually exclusive action of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel. Rockefeller University Press.

- Mutually exclusive action of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel. PubMed.

- How to record, analyse and interpret voltage-g

- Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated p

- Mechanisms of sodium channel inactiv

- Mechanisms of sodium channel inactiv

- Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configur

Sources

- 1. labs.icb.ufmg.br [labs.icb.ufmg.br]

- 2. Mechanisms of sodium channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sophion.com [sophion.com]

- 6. rupress.org [rupress.org]

- 7. Mutually exclusive action of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. bio-protocol.org [bio-protocol.org]

Application Note: Optimizing Cell Viability Assessments in the Presence of Cevadine Hydrochloride

Abstract & Core Directive

Cevadine hydrochloride is a potent ceveratrum alkaloid that functions as a voltage-gated sodium channel (VGSC) agonist.[1][2][3] By binding to neurotoxin receptor site 2, it prevents channel inactivation, leading to persistent sodium influx, membrane depolarization, and subsequent calcium overload.[1][2][3]